

Best practices for setting up negative and positive controls in experiments

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Technical Support Center: Best Practices for Experimental Controls

As a Senior Application Scientist, I've seen firsthand how robust experimental design is the bedrock of reliable and reproducible research. A critical, yet often misunderstood, component of this design is the proper implementation of negative and positive controls. This guide is structured to directly address the common questions and troubleshooting scenarios encountered by researchers in the lab.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental purpose of experimental controls?

A: Experimental controls are the benchmarks against which you measure the results of your experimental samples.^{[1][2]} They are essential for validating your findings by minimizing the effects of variables other than your independent variable.^[3] In essence, controls allow you to confidently conclude that the changes you observe are due to the factor you are testing and not some unforeseen variable.^{[4][5]} Without proper controls, it's impossible to distinguish a true experimental effect from background noise or systemic error.^{[6][7]}

Q2: What is a positive control, and why is it essential?

A: A positive control is a sample or condition that is known to produce the expected positive result.[\[3\]](#)[\[6\]](#)[\[8\]](#) Its primary purpose is to validate the experimental procedure, reagents, and equipment.[\[3\]](#)[\[6\]](#) If your positive control doesn't yield the expected outcome, it signals a problem with your experimental setup, not necessarily your hypothesis.[\[9\]](#)[\[10\]](#) This saves valuable time and resources by preventing you from drawing incorrect conclusions from a flawed experiment.[\[11\]](#)

- Causality Check: A successful positive control demonstrates that your assay system is capable of detecting the effect you are looking for. For example, in a Western blot, a lysate from a cell line known to overexpress your protein of interest serves as a positive control, confirming your antibody and detection reagents are working correctly.[\[12\]](#)

Q3: What constitutes a negative control, and what does it tell me?

A: A negative control is a sample or condition that should not produce a positive result.[\[3\]](#)[\[8\]](#) It's designed to identify false positives, which can arise from contamination or non-specific interactions.[\[6\]](#)[\[13\]](#) A clean negative control provides confidence that a positive result in your experimental sample is genuine.[\[14\]](#)

- Specificity Check: For instance, in a PCR experiment, a "no-template control" (NTC) containing all the reaction components except the DNA template should not yield an amplification product.[\[15\]](#) If it does, it indicates contamination in one of your reagents.[\[15\]](#)[\[16\]](#) Another type of negative control involves using a sample known to lack the target, such as a knockout cell line in a Western blot, to check for non-specific antibody binding.[\[3\]](#)

Q4: Can you explain the difference between experimental and biological controls?

A: This is a crucial distinction.

- Experimental Controls are designed to troubleshoot the steps of your protocol.[\[17\]](#) They help you pinpoint where a failure might have occurred. A positive control (a sample you know works) and a negative control (a sample that should fail at a specific step) are types of experimental controls.[\[17\]](#)

- Biological Controls are used to confirm the biological validity of your results.[\[17\]](#) They ensure that the observed effect is due to the biological mechanism you're studying. For example, in a drug treatment study, an untreated sample serves as a biological negative control to establish a baseline.[\[8\]](#)

Q5: How do I choose the right controls for my specific assay?

A: The choice of controls is highly dependent on the experimental technique. Here are some examples for common assays:

Assay Type	Positive Control Example	Negative Control Example
PCR/qPCR	A sample containing a known quantity of the target DNA/RNA sequence. [11] [16]	No-Template Control (NTC): All PCR reagents without the DNA template. [13] [15]
Western Blot	Lysate from cells known to express the target protein; purified recombinant protein. [3]	Lysate from a knockout/knockdown cell line for the target protein. [3]
ELISA	A sample with a known concentration of the analyte. [18]	A sample known to be devoid of the analyte; buffer/blank wells. [18] [19]
Cell-Based Assays	A known agonist or antagonist that elicits the expected cellular response.	Untreated cells; vehicle-treated cells (cells treated with the solvent used for the experimental compound). [8]
Enzyme Assays	A sample containing a known active enzyme. [20]	A reaction mixture lacking the enzyme or the substrate. [20] [21]

Troubleshooting Guides

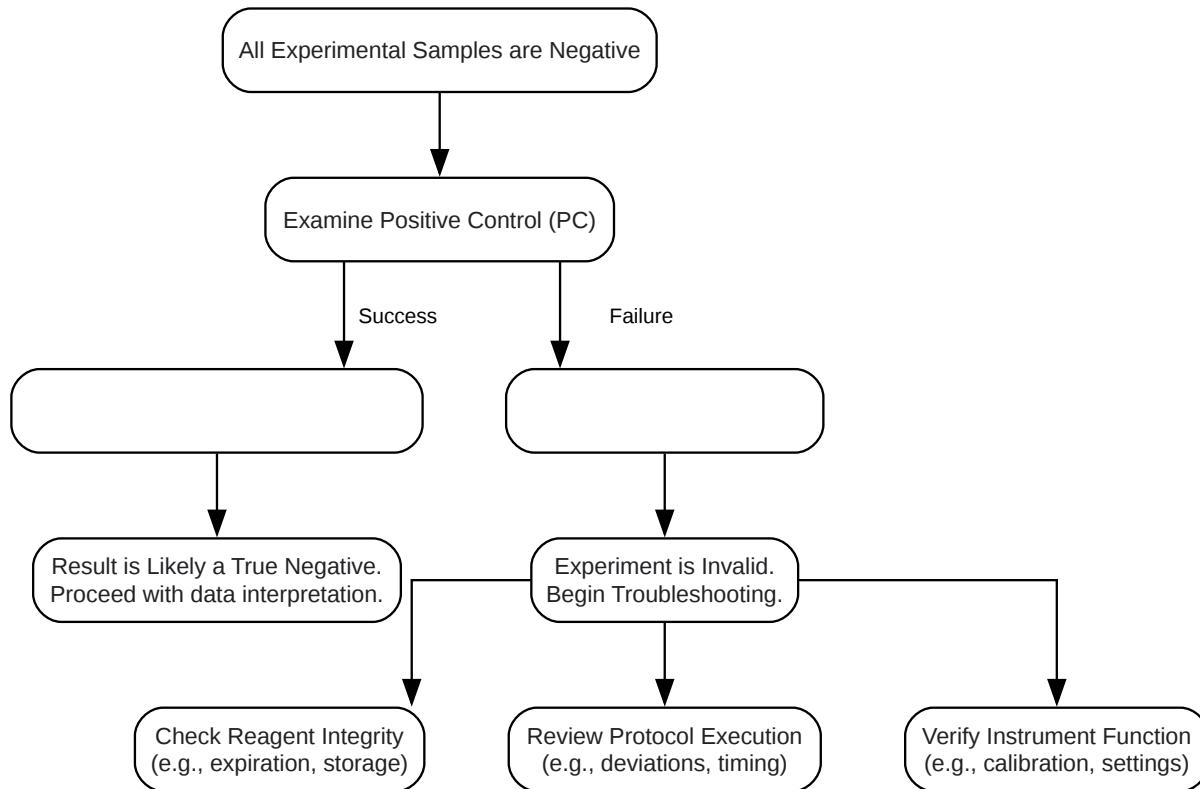
Scenario 1: My experimental samples are all negative, and I'm not sure if the experiment failed.

Question: How do I determine if my negative results are real or if there's a technical issue?

Troubleshooting Steps:

- Check Your Positive Control:
 - Did the positive control work as expected?
 - Yes: If your positive control produced a strong, clear signal, it suggests the experimental setup (reagents, instruments, protocol) is functioning correctly.[6] In this case, your negative results for the experimental samples are more likely to be true negatives.[11]
 - No: If the positive control failed, the experiment itself is invalid.[9] Do not draw any conclusions about your experimental samples. The issue lies within your methodology.
- Investigate the Failed Positive Control:
 - Reagent Integrity: Have any of your critical reagents, such as enzymes, antibodies, or primers, expired or been stored improperly?[10]
 - Protocol Execution: Was there any deviation from the established protocol? Even minor changes in incubation times or temperatures can impact results.[20]
 - Instrument Function: Are the instruments (e.g., PCR machine, plate reader, imaging system) calibrated and functioning correctly?

Workflow for Troubleshooting Negative Results



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Caption: Troubleshooting flowchart for unexpected negative results.

Scenario 2: I'm seeing a signal in my negative control.

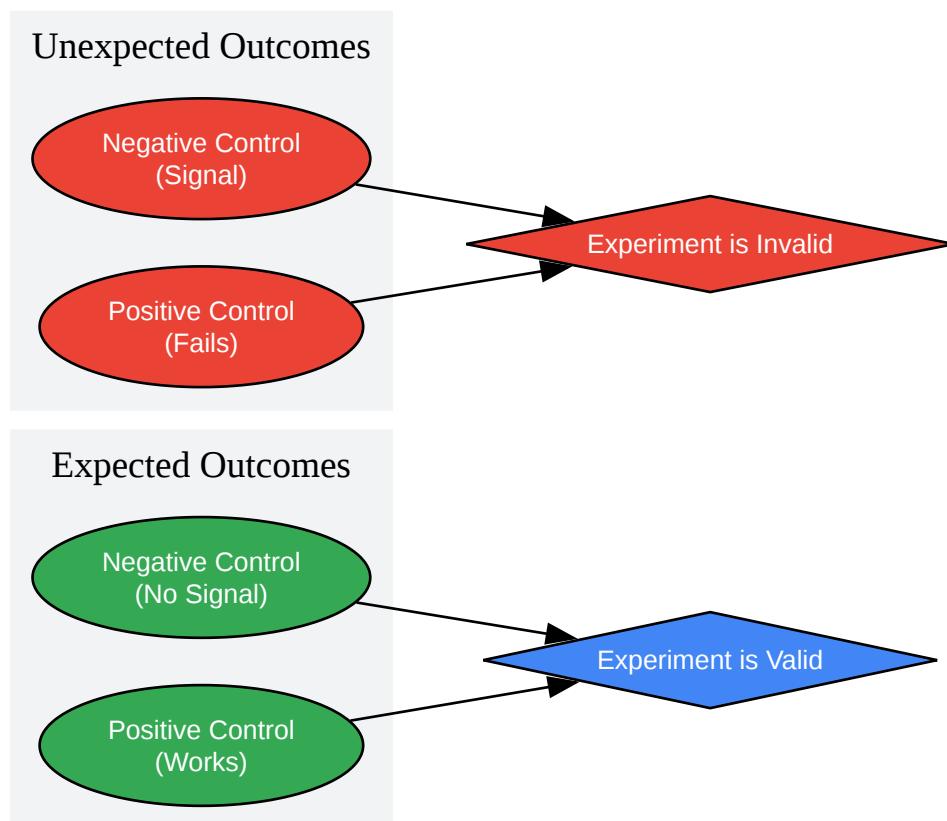
Question: What does a positive signal in my negative control mean, and how do I fix it?

Troubleshooting Steps:

- Identify the Type of Negative Control:
 - No-Template Control (PCR): A signal here almost always indicates contamination of one or more PCR reagents (water, primers, polymerase, dNTPs) with template DNA.[15][16]
 - No-Primary Antibody Control (Western Blot/IHC): A signal suggests that the secondary antibody is binding non-specifically.[22]

- Knockout/Knockdown Sample (Western Blot): A band at the expected size could mean the knockout was incomplete or the antibody is cross-reacting with another protein.[3]
- Vehicle Control (Cell-Based Assay): An effect observed here points to the vehicle itself having biological activity.
- Pinpoint the Source of the Problem:
 - Contamination (PCR):
 - Action: Use fresh, dedicated aliquots of all reagents. Physically separate pre-PCR and post-PCR work areas. Use aerosol-resistant pipette tips.
 - Non-Specific Antibody Binding (Immunoassays):
 - Action: Increase the concentration of blocking buffer or the duration of the blocking step. Titrate your secondary antibody to find the optimal dilution. Consider using a more highly cross-adsorbed secondary antibody.
 - Vehicle Effects (Cell-Based Assays):
 - Action: Test different, more inert solvents. Lower the concentration of the vehicle in the final assay volume.

Relationship Between Controls and Experimental Validity



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Caption: Logical relationship between control outcomes and experimental validity.

Protocols: Setting Up Key Experimental Controls

Protocol 1: Setting Up a No-Template Control (NTC) for PCR

Objective: To detect contamination in PCR reagents.

Methodology:

- Prepare your PCR master mix containing DNA polymerase, dNTPs, primers, and reaction buffer for all your samples plus one extra reaction (the NTC).
- Aliquot the master mix into individual PCR tubes for each experimental sample and one for the NTC.

- Add your template DNA to the experimental sample tubes.
- Crucially, in the NTC tube, add the same volume of nuclease-free water instead of template DNA.^[13]
- Proceed with the PCR amplification under the same conditions as your experimental samples.
- Analyze the results via gel electrophoresis or qPCR.

Expected Result: No amplification band should be visible in the NTC lane on a gel, and no amplification curve should appear in qPCR.^[15]

Protocol 2: Using Loading Controls for Quantitative Western Blotting

Objective: To ensure equal protein loading across all lanes and to normalize the signal of the target protein.

Methodology:

- After separating your protein samples by SDS-PAGE and transferring them to a membrane, perform your standard blocking procedure.
- Incubate the membrane with a primary antibody cocktail containing:
 - The primary antibody for your protein of interest.
 - A primary antibody for a loading control protein (e.g., GAPDH, β -actin, or β -tubulin).
- Important: Choose a loading control with a different molecular weight than your target protein to ensure the bands are clearly distinguishable.
- Wash the membrane and incubate with the appropriate secondary antibodies (if using different host species for primary antibodies, you can use species-specific secondary antibodies with different fluorescent labels for multiplex detection).
- Image the blot and perform densitometry analysis.

- For each lane, normalize the band intensity of your target protein to the band intensity of the loading control in the same lane.[\[23\]](#)

Expected Result: The expression level of the loading control protein should be consistent across all lanes containing samples from similar cell or tissue types.[\[12\]](#)

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